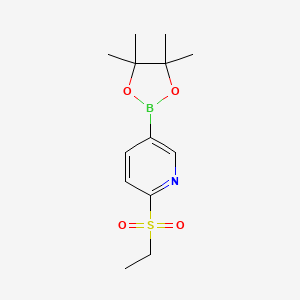
2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
The compound “2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a pyridine derivative with an ethanesulfonyl group at the 2-position and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. Pyridine is a basic heterocyclic organic compound similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an ethanesulfonyl chloride to introduce the ethanesulfonyl group, followed by a reaction with a tetramethyl-1,3,2-dioxaborolane to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar aromatic pyridine ring, the polar ethanesulfonyl group, and the tetramethyl-1,3,2-dioxaborolan-2-yl group, which contains a boron atom and could potentially participate in boronate ester formation .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially participate in various chemical reactions typical for pyridines, such as electrophilic and nucleophilic substitutions. The presence of the boron atom in the tetramethyl-1,3,2-dioxaborolan-2-yl group could allow for reactions involving the formation or cleavage of boronate esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar ethanesulfonyl group and the aromatic pyridine ring could impact its solubility, while the presence of the boron atom could affect its reactivity .Scientific Research Applications
Structural Analysis and Reactivity The structural characteristics and reactivity of pyridin-2-ylboron derivatives, including compounds similar to 2-(ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, have been explored in various studies. For instance, the comparison between the title compound and its regioisomer revealed significant differences in the orientation of the dioxaborolane ring relative to the pyridine ring and in the bond angles of the BO(2) group. These structural nuances influence the chemical reactivity and stability of such compounds, with ab initio calculations showing varied distributions in the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), corresponding to the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).
Synthesis and Characterization The synthesis and characterization of compounds bearing the tetramethyl-1,3,2-dioxaborolan-2-yl group attached to aromatic systems have been extensively studied. Techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction are commonly used to confirm the structures of these compounds. Density functional theory (DFT) calculations, alongside experimental methods, offer insights into the molecular structures, electrostatic potentials, and frontier molecular orbitals, revealing key physicochemical properties (Huang et al., 2021).
Catalytic Applications The catalytic potential of compounds containing the dioxaborolane ring has been explored in various synthetic transformations. For example, the catalytic enantioselective borane reduction of benzyl oximes using such catalysts has been reported, highlighting their utility in the synthesis of chiral amines and their derivatives. This approach underlines the versatility of dioxaborolane-containing compounds in asymmetric synthesis and catalysis, offering a route to valuable chiral building blocks (Huang et al., 2010).
Material Science and Polymer Chemistry In material science, the unique properties of dioxaborolane-containing compounds have been leveraged in the synthesis of novel materials and polymers. For instance, coordination polymers with interesting structural features and potential applications in catalysis, separation, and electronic materials have been developed using these compounds as building blocks. The ability to form diverse and complex structures through coordination to metal centers highlights their significance in the design of functional materials (Al-Fayaad et al., 2020).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, the mechanism of action would depend on the specific biological target. The compound could potentially interact with biological molecules through its pyridine ring, its ethanesulfonyl group, or its tetramethyl-1,3,2-dioxaborolan-2-yl group .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4S/c1-6-20(16,17)11-8-7-10(9-15-11)14-18-12(2,3)13(4,5)19-14/h7-9H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLFEWVIPJFAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)S(=O)(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethanesulfonyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)
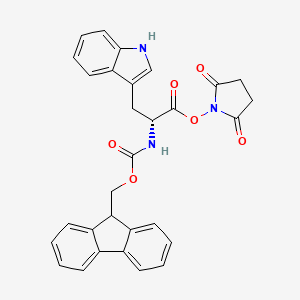
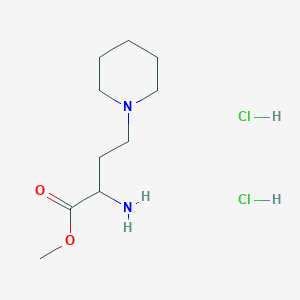
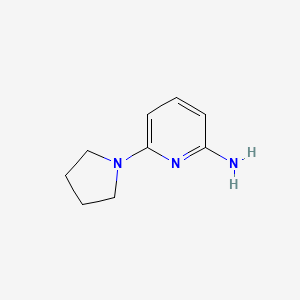
![(2-{5-[(2,5-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456088.png)
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)
![[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B1456092.png)
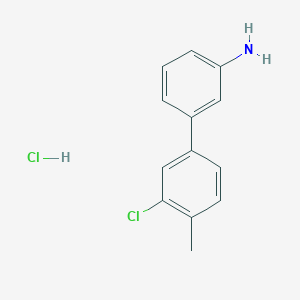

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)
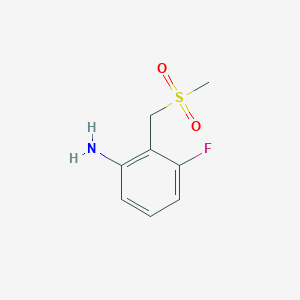

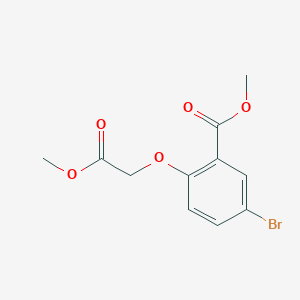
![Methyl (2S,4S)-4-[4-bromo-2-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456103.png)